6-氨基-2,3-二甲基苯酚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Amino-2,3-dimethylphenol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties of structurally similar compounds. For instance, the synthesis of a complex amino diester derived from cycloheptadiene is detailed, which shares the feature of having an amino group attached to a phenolic structure . Additionally, the formation of luminescent chelates with europium(III) involving a benzoylphenol derivative is described, indicating the potential for complex formation with metal ions .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can be adapted for the synthesis of "6-Amino-2,3-dimethylphenol hydrochloride". The first paper describes a six-step synthesis of an enantiomerically pure amino diester from cycloheptadiene, utilizing an acylnitroso Diels-Alder reaction . This indicates that similar synthetic strategies could potentially be applied to the synthesis of "6-Amino-2,3-dimethylphenol hydrochloride", considering the importance of stereochemistry and the use of cycloaddition reactions in constructing complex organic molecules.

Molecular Structure Analysis

While the molecular structure of "6-Amino-2,3-dimethylphenol hydrochloride" is not analyzed in the papers, the structure of related compounds suggests that the presence of amino and hydroxyl groups can facilitate the formation of hydrogen bonds and complexation with metal ions . The stereochemistry is also crucial, as seen in the synthesis of the amino diester, where the stereochemistry of the initial cycloaddition directs the differentiation of newly formed carboxyl groups .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "6-Amino-2,3-dimethylphenol hydrochloride". However, they do mention the formation of a novel aminoxy diketopiperazine and the differentiation of carboxyl groups through transpeptidation . The second paper discusses the formation of luminescent chelates with europium(III), which involves strong interactions between deprotonated hydroxyl groups and metal ions . These findings suggest that "6-Amino-2,3-dimethylphenol hydrochloride" may also engage in complex chemical reactions, particularly with metal ions, due to the presence of amino and hydroxyl functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Amino-2,3-dimethylphenol hydrochloride" can be inferred from the properties of structurally similar compounds. The luminescent chelates described in the second paper exhibit long lifetimes for the sensitized transitions of europium(III), which is a physical property related to the structure of the chelating agent . This suggests that "6-Amino-2,3-dimethylphenol hydrochloride" may also display unique optical properties when forming complexes with metal ions. The chemical properties, such as reactivity and stability, can be influenced by the presence of substituents on the phenol ring and the overall molecular conformation, as indicated by the stereochemistry-dependent synthesis in the first paper .

科学研究应用

环境生物降解和毒性研究:

- Pieper 等人 (1995) 研究了 Alcaligenes eutrophus JMP 134 代谢各种二甲基苯酚(包括 2,3-二甲基苯酚)的过程,将其转化为死胡同产物二甲基己二烯内酯,表明这些化合物具有环境生物降解的潜力 (Pieper 等人,1995).

- O'Connor 和 Young (1989) 评估了包括二甲基苯酚在内的取代苯酚的厌氧生物降解性和毒性,这对于了解其环境影响至关重要 (O'Connor 和 Young,1989).

化学分析和光谱学:

- Rao 和 Rao (2002) 对包括 2,3-二甲基苯酚在内的取代苯酚进行了振动分析,这对于化学表征和分析应用至关重要 (Rao 和 Rao,2002).

化学合成和聚合:

- Ji 等人 (2019) 探索了新球形分枝杆菌对 2,6-二甲基苯酚的微生物降解,突出了其在塑料单体的生物降解中的作用 (Ji 等人,2019).

- Kim 等人 (2018) 研究了使用芳香胺配体对 2,6-二甲基苯酚聚合的催化,这与材料科学和工程有关 (Kim 等人,2018).

- Mahajan 等人 (1991) 研究了 2,6-二甲基苯酚与 CuCl2-脂肪胺配合物的氧化聚合,为聚合物科学做出了贡献 (Mahajan 等人,1991).

医学和药物研究:

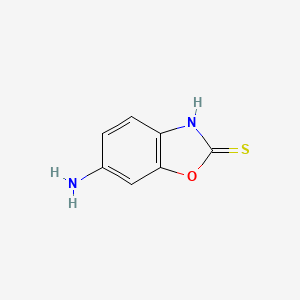

- Racané 等人 (2006) 合成了 6-氨基-2-苯基苯并噻唑的衍生物并评估了其抗肿瘤特性,证明了此类化合物的潜在药用应用 (Racané 等人,2006).

属性

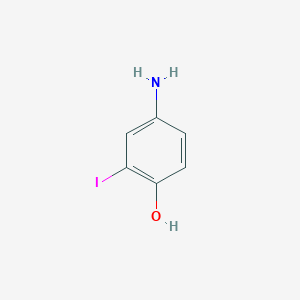

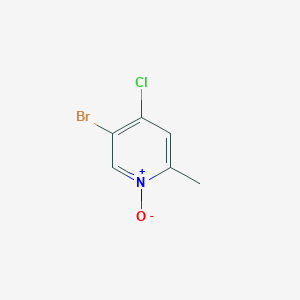

IUPAC Name |

6-amino-2,3-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFACRGHRXTMDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,3-dimethylphenol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)